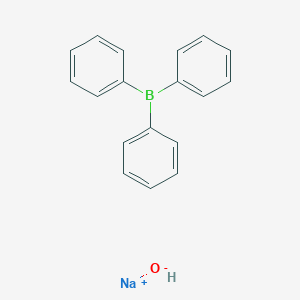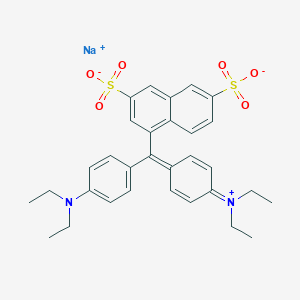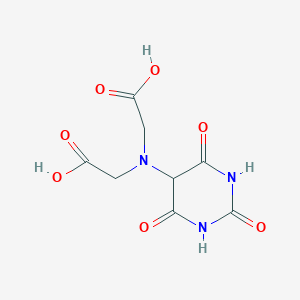
Trifenilborano; hidróxido de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;triphenylborane;hydroxide is a chemical compound with the molecular formula C18H15BNaO. It is known for its unique properties and applications in various fields of science and industry. This compound is typically found as a solution in water, with concentrations ranging from 6-10% .
Aplicaciones Científicas De Investigación
Sodium;triphenylborane;hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium;triphenylborane;hydroxide can be synthesized through the reaction of triphenylborane with sodium hydroxide in an aqueous medium. The general procedure involves dissolving triphenylborane in an organic solvent, followed by the addition of an aqueous sodium hydroxide solution. The reaction mixture is then stirred at room temperature until the adduct forms .
Industrial Production Methods: In industrial settings, the production of triphenylborane-sodium hydroxide adduct involves similar steps but on a larger scale. The process includes the use of specialized equipment to ensure the purity and consistency of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions: Sodium;triphenylborane;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylborane oxide.
Reduction: It can be reduced under specific conditions to yield triphenylborane.
Substitution: The adduct can participate in substitution reactions where the hydroxide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles like halides and amines can be used under mild conditions.
Major Products Formed:
Oxidation: Triphenylborane oxide.
Reduction: Triphenylborane.
Substitution: Substituted triphenylborane derivatives.
Mecanismo De Acción
The mechanism of action of triphenylborane-sodium hydroxide adduct involves its behavior as a Lewis acid. It can form Lewis acid-base adducts with various nucleophiles, such as amines. This interaction leads to the formation of stable complexes, which can exhibit unique chemical and physical properties. The molecular targets and pathways involved in these interactions are subjects of ongoing research .
Comparación Con Compuestos Similares
Triphenylborane: A closely related compound with similar chemical properties but without the hydroxide adduct.
Sodium Borohydride: Another boron-containing compound used in reduction reactions.
Phenylboronic Acid: A boronic acid derivative with different reactivity and applications.
Uniqueness: Sodium;triphenylborane;hydroxide is unique due to its ability to form stable complexes with nucleophiles, making it valuable in various chemical reactions and industrial applications. Its solubility in water and specific reactivity profile distinguish it from other boron-containing compounds .
Propiedades
Número CAS |
12113-07-4 |
|---|---|
Fórmula molecular |
C18H16BNaO |
Peso molecular |
282.1 g/mol |
Nombre IUPAC |
sodium;hydroxy(triphenyl)boranuide |
InChI |
InChI=1S/C18H16BO.Na/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,20H;/q-1;+1 |
Clave InChI |
SUZMSMLUONFLDA-UHFFFAOYSA-N |
SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[OH-].[Na+] |
SMILES isomérico |
B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[OH-].[Na+] |
SMILES canónico |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Na+] |
| 12113-07-4 | |
Descripción física |
Liquid |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone](/img/structure/B84259.png)

![Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B84261.png)



